![molecular formula C8H6BrFN2 B2526143 7-Bromo-5-fluoro-1-methyl-1H-indazole CAS No. 1781864-19-4](/img/structure/B2526143.png)
7-Bromo-5-fluoro-1-methyl-1H-indazole
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Overview
Description
7-Bromo-5-fluoro-1-methyl-1H-indazole is a chemical compound that acts as a reagent in the synthesis of cyclic benzimidazole derivatives . These derivatives function as protein kinase activators that are used in the treatment of type 2 diabetes, hyperglycemia, and other related diseases .
Synthesis Analysis
The synthesis of 1H-indazoles, including 7-Bromo-5-fluoro-1-methyl-1H-indazole, involves various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds, such as 7-Bromo-5-fluoro-1-methyl-1H-indazole, have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Synthesis of Indole Derivatives
Indazole derivatives are often used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology .
Treatment of Cancer Cells
Indole derivatives, including indazole derivatives, have been used as biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their effectiveness .
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties, making them useful in the treatment of various microbial infections .
Antiviral Applications
Some indazole derivatives have shown antiviral properties. For example, 6-Amino-4-substitutedalkyl-1H-indazole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Applications
Indazole derivatives have also been used for their anti-inflammatory properties .
Antioxidant Applications
Indazole derivatives possess antioxidant properties, which can be beneficial in various health conditions related to oxidative stress .
Antidiabetic Applications
Indazole derivatives have shown potential in the treatment of diabetes .
Antimalarial Applications
Indazole derivatives have been used in the treatment of malaria, showing promising results .
Mechanism of Action
Target of Action
Indazole derivatives are known to interact with various biological targets. For instance, some indazole compounds have been found to inhibit kinases such as CHK1 and CHK2 .
Mode of Action
The exact mode of action can vary depending on the specific indazole derivative and its target. In general, these compounds can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their specific targets. For example, kinase inhibitors can impact signal transduction pathways .
Result of Action
The molecular and cellular effects of indazole derivatives can include changes in cell signaling, gene expression, and cellular metabolism. Some indazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
7-bromo-5-fluoro-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRBIGHGWSACLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)F)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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